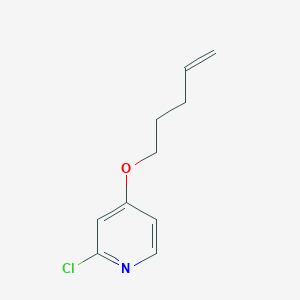

2-Chloro-4-(pent-4-en-1-yloxy)pyridine

CAS No.: 1500970-52-4

Cat. No.: VC3086291

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1500970-52-4 |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | 2-chloro-4-pent-4-enoxypyridine |

| Standard InChI | InChI=1S/C10H12ClNO/c1-2-3-4-7-13-9-5-6-12-10(11)8-9/h2,5-6,8H,1,3-4,7H2 |

| Standard InChI Key | ROABVPUTZKBCHZ-UHFFFAOYSA-N |

| SMILES | C=CCCCOC1=CC(=NC=C1)Cl |

| Canonical SMILES | C=CCCCOC1=CC(=NC=C1)Cl |

Introduction

Physical and Chemical Properties

Basic Physicochemical Characteristics

The available data on 2-Chloro-4-(pent-4-en-1-yloxy)pyridine provides some basic physical and chemical properties, though many specific parameters remain undetermined according to the current literature. Table 1 summarizes the known properties of this compound:

| Property | Value |

|---|---|

| Common Name | 2-Chloro-4-(pent-4-en-1-yloxy)pyridine |

| CAS Number | 1500970-52-4 |

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | Not Available |

The presence of both the chlorine atom and the unsaturated alkyl chain confers specific reactivity patterns to this molecule that distinguish it from other pyridine derivatives .

Electronic and Structural Properties

The electronic properties of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine are influenced by several structural features:

-

The electron-withdrawing nature of the pyridine nitrogen

-

The electronegative chlorine atom at position 2

-

The electron-donating alkoxy group at position 4

-

The π-system of the terminal alkene

These electronic characteristics would affect the compound's reactivity in various chemical transformations, particularly in nucleophilic aromatic substitution reactions at the carbon bearing the chlorine atom and in addition reactions at the terminal alkene.

| Analytical Technique | Expected Features |

|---|---|

| 1H NMR | Signals for pyridine ring protons (6.5-8.5 ppm) Methylene protons of the pentyl chain (1.5-4.5 ppm) Terminal alkene protons (4.9-5.9 ppm) |

| 13C NMR | Signals for pyridine carbons (140-165 ppm) Methylene carbons (25-70 ppm) Alkene carbons (115-140 ppm) |

| IR Spectroscopy | C=C stretching (1620-1680 cm⁻¹) C-O stretching (1000-1300 cm⁻¹) Pyridine ring vibrations |

| Mass Spectrometry | Molecular ion peak at m/z 197 Fragmentation patterns reflecting loss of the pentyl chain |

These predicted spectroscopic features would be important for confirming the structure and purity of synthesized 2-Chloro-4-(pent-4-en-1-yloxy)pyridine.

Synthesis Methods and Approaches

| Synthetic Approach | Starting Materials | Reaction Conditions | Key Considerations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,4-dichloropyridine Pent-4-en-1-ol | Base (e.g., K2CO3, NaH) Polar aprotic solvent Moderate temperature | Selective substitution at the 4-position Avoiding polymerization of the alkene |

| Mitsunobu Reaction | 2-chloro-4-hydroxypyridine Pent-4-en-1-ol | DIAD or DEAD Triphenylphosphine THF or other ether solvent | Mild conditions Compatible with sensitive functional groups |

| Williamson Ether Synthesis | 2-chloro-4-hydroxypyridine Pent-4-en-1-yl bromide or tosylate | Base (K2CO3, NaOH) DMF or acetone Heat | Efficient and straightforward Potential side reactions at the alkene |

Similar approaches are employed in the synthesis of related compounds, such as the preparation of 2-chloro-4-aminopyridine described in patent literature and the functionalization strategies for trifluoromethylated pyridines discussed in recent research .

Related Synthetic Methodologies

Recent developments in pyridine chemistry may provide additional routes for the synthesis of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine. For instance, the intramolecular Minisci reaction reported for the construction of trifluoromethylated pyridines in aqueous media suggests potential methods for the functionalization of pyridine rings that could be adapted for our target compound.

| Structural Feature | Potential Contribution to Bioactivity | Comparable Bioactive Compounds |

|---|---|---|

| 2-Chloropyridine moiety | Binding to protein targets Metabolic stability Modulation of lipophilicity | Various kinase inhibitors Antimicrobial agents |

| 4-Alkoxy substituent | Hydrogen bond acceptor Conformational control Pharmacokinetic modulation | Serotonin receptor modulators Anti-inflammatory agents |

| Terminal alkene | Site for prodrug formation Reactive handle for bioconjugation Potential for metabolism studies | Various natural products Cross-linking agents |

The development of piperidinylmethyl-substituted pyridines for various biological applications, as suggested by compounds like 2-chloro-4-(piperidin-1-ylmethyl)pyridine , indicates the potential utility of functionalized pyridines in pharmaceutical research.

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and purification of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine, several chromatographic techniques would be applicable:

-

High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with appropriate mobile phase systems (typically acetonitrile/water mixtures)

-

Gas Chromatography (GC), possibly coupled with Mass Spectrometry (GC-MS), which would be particularly useful for confirming the molecular weight and fragmentation pattern

-

Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

-

Column chromatography for preparative purification, similar to the methods mentioned for related compounds containing pent-4-en-1-yl groups

Spectroscopic Identification and Structural Confirmation

Comprehensive characterization of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR for proton environments

-

13C NMR for carbon environments

-

2D techniques (COSY, HSQC, HMBC) for structural confirmation

-

-

Infrared (IR) Spectroscopy for functional group identification

-

Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

UV-Visible Spectroscopy for chromophore characterization

-

X-ray crystallography (if crystalline) for definitive structural determination

Similar analytical approaches are mentioned in the literature for related compounds, such as the supplementary crystallographic data referenced for trifluoromethylated pyridines .

| Hazard Type | Potential Concerns | Recommended Precautions |

|---|---|---|

| Physical Hazards | Unknown flammability Potential reactivity of terminal alkene | Avoid heat, flames, and ignition sources Store in cool, dry conditions |

| Health Hazards | Potential skin and eye irritation Possible respiratory irritation Unknown acute and chronic toxicity | Use appropriate personal protective equipment Work in well-ventilated areas Avoid skin and eye contact |

| Environmental Concerns | Unknown aquatic toxicity Potential persistence | Proper disposal according to local regulations Avoid environmental release |

Based on the hazard information for related pyridine compounds , standard laboratory safety practices would be recommended when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume